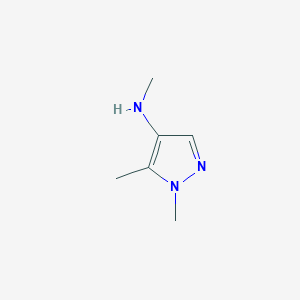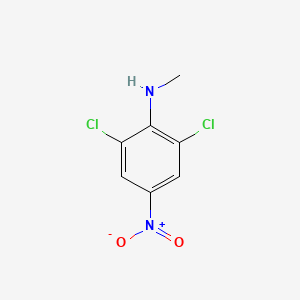
2,6-dichloro-N-methyl-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to an aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves the chlorination of 4-nitroaniline. One common method includes the use of chlorine bleaching liquor in water with acids such as hydrochloric acid or nitric acid. The reaction is carried out at low temperatures initially (5° to 10°C) and then gradually increased to 70°C. The process involves multiple steps of chlorination and post-chlorination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization from solvents like ethanol or benzene .
化学反应分析
Types of Reactions
2,6-Dichloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 2,6-dichloro-N-methyl-4-aminoaniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学研究应用
2,6-Dichloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as an antifungal agent.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Employed as a fungicide in agriculture, although it is not approved for use in the European Union.
作用机制
The mechanism of action of 2,6-dichloro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. As a fungicide, it disrupts the normal metabolic processes of fungal cells, leading to their death. The compound’s nitro group plays a crucial role in its antifungal activity by interfering with the electron transport chain in fungal cells .
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-4-nitroaniline
- 2,4-Dichloro-6-nitroaniline
- 2,6-Dichloro-4-nitroaniline
Uniqueness
2,6-Dichloro-N-methyl-4-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .
属性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
2,6-dichloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3 |
InChI 键 |
BCKPYVNUJCXVLN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


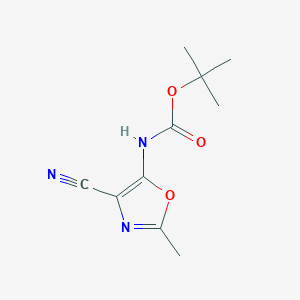
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
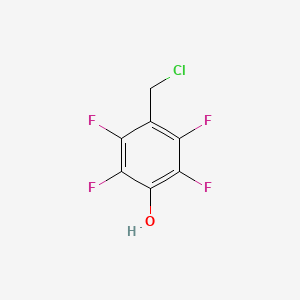
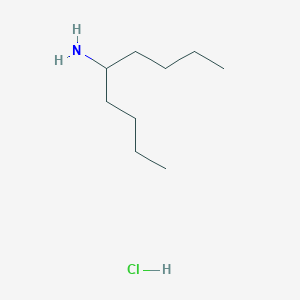
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)

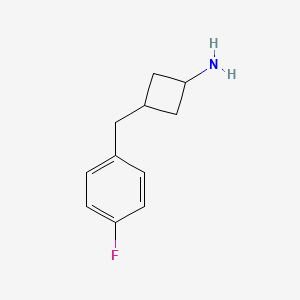
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)

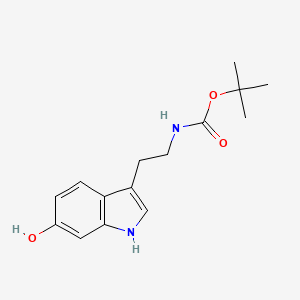
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
